molecular formula C20H21N5O B6957458 N-(1-tert-butyl-4-cyanopyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide

Cat. No.: B6957458
M. Wt: 347.4 g/mol
InChI Key: PIVLNAXCCVKYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-12-8-15-13(2)6-7-22-17(15)16(9-12)19(26)23-18-14(10-21)11-25(24-18)20(3,4)5/h6-9,11H,1-5H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVLNAXCCVKYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C(=O)NC3=NN(C=C3C#N)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the tert-butyl and cyano groups via substitution reactions.
  • Coupling of the pyrazole derivative with a quinoline precursor.
  • Final carboxamide formation through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and blocking their function.

    Receptor modulation: Acting as an agonist or antagonist at specific receptors.

    DNA intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Pyrazole derivatives: Compounds with similar pyrazole rings that exhibit various pharmacological properties.

Uniqueness

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline or pyrazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.